2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol

Glycol Ether Solvents Evaporation Rate Coalescing Agents

2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2) is a C12H26O4 propylene glycol ether belonging to the P-series glycol ether family. It features a mixed ethoxy/propoxy backbone terminated with a butyl group, distinguishing it from purely ethoxy-based (E-series) or all-propoxy analogs.

Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol
CAS No. 95873-44-2
Cat. No. B12649792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol
CAS95873-44-2
Molecular FormulaC12H26O4
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCOCCOC(C)COC(C)CO
InChIInChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-12(3)10-16-11(2)9-13/h11-13H,4-10H2,1-3H3
InChIKeyLOXNJBRAZNAGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2): Structure, Class, and Procurement Baseline


2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2) is a C12H26O4 propylene glycol ether belonging to the P-series glycol ether family. It features a mixed ethoxy/propoxy backbone terminated with a butyl group, distinguishing it from purely ethoxy-based (E-series) or all-propoxy analogs. The compound is a colorless liquid with a molecular weight of 234.33 g/mol, a boiling point of 310.9 °C at 760 mmHg, a flash point of 141.8 °C, a density of 0.96 g/cm³, a refractive index of 1.44, a calculated XlogP of 1.2, and a topological polar surface area of 47.9 Ų . It functions primarily as a high-boiling, low-volatility solvent and coupling agent in industrial cleaning formulations, coatings, and chemical intermediates . The compound is commercially supplied as part of the butoxy propoxy propanol (BPP) isomeric mixture, where the specific isomer with the 2-[2-(2-butoxyethoxy)propoxy]propan-1-ol configuration constitutes approximately half of the commercial product [1].

Why Generic Glycol Ether Substitution Fails for 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2)


Glycol ethers with superficially similar structures cannot be interchanged without altering critical performance characteristics. The specific mixed ethoxy/propoxy architecture of CAS 95873-44-2 produces a distinct boiling point (310.9 °C), flash point (141.8 °C), and polarity profile (XlogP 1.2, TPSA 47.9 Ų) that diverges substantially from the nearest structural analog 2-(2-butoxyethoxy)propan-1-ol (CAS 95873-46-4, bp 248.9 °C, flash 104.3 °C, TPSA 38.7 Ų) and from the commonly used E-series alternative diethylene glycol monobutyl ether (butyl carbitol, bp ≈230 °C) . The additional propoxy unit in CAS 95873-44-2 reduces water solubility, increases hydrophobicity, and extends evaporation resistance—properties that directly govern phase stability in aqueous cleaning formulations, resin compatibility in coatings, and safety margins during high-temperature processing [1]. Substituting a generic glycol ether risks phase separation, higher volatile organic emissions, reduced flash-point safety, and altered solvency that cannot be compensated by simple formulation adjustments.

2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation: 62 °C Higher Than the Nearest Structural Analog Confers Lowest Volatility in Class

CAS 95873-44-2 exhibits a boiling point of 310.9 °C at 760 mmHg, which is 62.0 °C higher than the nearest structural analog 2-(2-butoxyethoxy)propan-1-ol (CAS 95873-46-4, bp 248.9 °C) lacking the second propoxy unit . Compared to the industrially prevalent butyl carbitol (diethylene glycol monobutyl ether, CAS 112-34-5, bp ≈230 °C), the elevation is approximately 80.9 °C, and compared to dipropylene glycol monobutyl ether (CAS 29911-28-2, bp 222–232 °C), the elevation is approximately 78.9–88.9 °C [1][2]. This boiling-point gap translates directly to the lowest evaporation rate among these common glycol ether solvents, providing the longest residence time in coating films and the greatest resistance to thermal volatilization during high-temperature cleaning processes.

Glycol Ether Solvents Evaporation Rate Coalescing Agents High-Temperature Processing

Flash Point Safety Margin: 37.5 °C Advantage Over the Closest Structural Analog Reduces Fire Hazard During Handling and Storage

The flash point of CAS 95873-44-2 is reported as 141.8 °C, compared to 104.3 °C for the direct structural analog 2-(2-butoxyethoxy)propan-1-ol (CAS 95873-46-4), yielding a safety margin of +37.5 °C . The flash point of commercially available dipropylene glycol monobutyl ether (DPNB, CAS 29911-28-2) is approximately 87.5–100 °C, giving CAS 95873-44-2 a margin of +41.8 to +54.3 °C . Butyl carbitol (CAS 112-34-5) has a flash point of approximately 100 °C (open cup), providing CAS 95873-44-2 a +41.8 °C advantage . The elevated flash point reduces classification stringency under GHS and simplifies storage, transport, and high-temperature processing compliance.

Flash Point Safety Industrial Solvent Handling Regulatory Compliance High-Temperature Formulations

Mixed Ethoxy/Propoxy Architecture: Differentiated Hydrophobic-Hydrophilic Balance Compared to Pure E-Series and Pure P-Series Glycol Ethers

CAS 95873-44-2 possesses a mixed ethoxy/propoxy backbone (one -OCH2CH2- unit and two -OCH(CH3)CH2- units) terminated with a butyl group, producing a calculated XlogP of 1.2 and a topological polar surface area (TPSA) of 47.9 Ų with 11 rotatable bonds . The closest structural analog CAS 95873-46-4, which lacks one propoxy unit, has the same calculated LogP of 1.2 but a significantly smaller TPSA of 38.7 Ų and only 8 rotatable bonds, indicating reduced hydrogen-bonding capacity and conformational flexibility . The purely ethoxy-based butyl carbitol (CAS 112-34-5) is fully water-miscible with Hansen solubility parameters of δd=16.0, δp=7.0, δh=10.6 (J/cm³)^(1/2) , while the all-propoxy dipropylene glycol butyl ether (DPNB, CAS 29911-28-2) shows limited water solubility (~5 g/100 mL at 20 °C) and a lower TPSA (~38.7 Ų) [1]. CAS 95873-44-2 occupies an intermediate polarity position, offering a balanced coupling ability between aqueous and organic phases that neither the excessively hydrophilic E-series nor the excessively hydrophobic all-propoxy P-series analogs can replicate.

Solubility Parameter HLB Tuning Coupling Agent Resin Compatibility Mixed Glycol Ethers

P-Series Glycol Ether Safety Profile: Regulatory and Toxicological Differentiation from E-Series Butyl Carbitol

CAS 95873-44-2 belongs to the propylene glycol ether (P-series) family, which is structurally derived from propylene oxide rather than ethylene oxide. The toxicological distinction between P-series and E-series glycol ethers is well-established in the peer-reviewed literature: E-series glycol ethers such as butyl carbitol (CAS 112-34-5, an ethylene oxide derivative) have been associated with developmental, reproductive, and hematological toxicity in animal models and human occupational studies, leading to restricted use and regulatory scrutiny [1][2]. In contrast, P-series propylene glycol ethers including dipropylene glycol butyl ether and higher propoxylated homologs have consistently demonstrated a low order of toxicity, with negative results in developmental toxicity studies in rodents and rabbits and no evidence of the testicular or hematological effects characteristic of E-series compounds [1][3]. The OECD SIDS Initial Assessment Report for the propylene glycol ethers category concluded that these compounds exhibit low acute toxicity, lack significant developmental effects, and pose minimal hazard under typical conditions of occupational and consumer use [4]. While no compound-specific toxicity data are publicly available for CAS 95873-44-2, its classification within the P-series propylene glycol ether category supports the inference of a substantially improved safety profile relative to E-series butyl carbitol.

Glycol Ether Toxicology P-Series vs E-Series Developmental Toxicity Regulatory Preference Occupational Safety

Patent-Documented Preference for BPP (Including CAS 95873-44-2) Over Butyl Carbitol in Phase-Stable Aqueous Cleaning Compositions

Multiple Procter & Gamble patents explicitly select butoxy propoxy propanol (BPP), the commercial isomeric mixture containing CAS 95873-44-2 as a primary isomer, over butyl carbitol (diethylene glycol monobutyl ether) for aqueous cleaning formulations. US Patent 4,966,724 teaches a binary solvent system requiring n-butoxy propoxy propanol in combination with butyl carbitol at a weight ratio of 4:1 to 1:4, but identifies BPP as the essential low-water-solubility component that enables hydrotrope-free viscous formulations with superior cleaning and shine performance [1]. US Patent 5,942,484 specifically designates BPP as the preferred cleaning solvent for fabric refreshment compositions, noting that BPP's low water solubility and controlled volatility provide odor removal benefits without leaving solid residues, and that phase stability challenges associated with BPP are specifically addressed by alkyl sulfate surfactants [2]. EP 0328174B1 further teaches that n-butoxy propoxy propanol is the preferred solvent of low water-solubility in the binary system, distinguishing it from the higher-water-solubility butyl carbitol [3]. The consistent selection of BPP over butyl carbitol across multiple patent families, assigned to a major consumer products manufacturer, provides strong industrial evidence of differentiated performance in real-world formulation environments.

Aqueous Cleaning Formulation Phase Stability Glycol Ether Solvent Selection Consumer Product Formulation Binary Solvent Systems

2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol (CAS 95873-44-2): Evidence-Based Application Scenarios for Procurement and Formulation


High-Temperature Industrial Cleaning and Degreasing Formulations

The boiling point of 310.9 °C and flash point of 141.8 °C make CAS 95873-44-2 suitable for immersion and spray cleaning processes operating at elevated temperatures where lower-boiling glycol ethers such as butyl carbitol (bp ≈230 °C, flash ≈100 °C) or 2-(2-butoxyethoxy)propan-1-ol (bp 248.9 °C, flash 104.3 °C) would generate excessive vapor, pose fire hazards, or evaporate before achieving effective soil penetration . The low water solubility and high boiling point enable sustained contact time with greasy and oily soils on metal surfaces, while the flash point exceeding 140 °C simplifies compliance with high-temperature process safety requirements [1]. This scenario is directly supported by US Patent 4,966,724, which describes viscous hard-surface cleaners using BPP as the low-water-solubility solvent component for kitchen and bathroom soil removal [2].

Water-Reducible Coating Coalescing Agents Requiring Extended Open Time

The combination of high boiling point (310.9 °C) and low evaporation rate enables CAS 95873-44-2 to function as a slow-evaporating coalescing agent in waterborne acrylic, styrene-acrylic, and polyvinyl acetate latex coatings . Compared to dipropylene glycol monobutyl ether (DPNB, bp 222–232 °C), CAS 95873-44-2 provides significantly longer open time, allowing film formation to proceed under less favorable ambient conditions (high temperature, low humidity) without premature drying defects [1]. The mixed ethoxy/propoxy architecture (TPSA 47.9 Ų) offers intermediate resin compatibility that can reduce the need for binary coalescent blends, simplifying coating formulations while maintaining film integrity .

Consumer Fabric Refreshment and Home Dry Cleaning Products

US Patent 5,942,484 teaches the use of BPP (containing CAS 95873-44-2) at 0.5–25 wt% in aqueous fabric refreshment compositions delivered via carrier sheets in heated dryer bags . The compound's controlled volatility at dryer temperatures (typically 50–75 °C) enables effective malodor removal without excessive vapor release that could inhibit odor extraction, while its low water solubility prevents phase separation during storage at elevated temperatures when properly stabilized with alkyl sulfate surfactants . This application scenario is directly supported by granted patent claims and provides a regulatory-compliant P-series glycol ether alternative to E-series solvents for consumer product formulations where human exposure potential drives solvent selection [1].

Specialty Chemical Intermediate for Mixed Alkoxylate Surfactant Synthesis

The terminal primary hydroxyl group and the mixed ethoxy/propoxy chain structure of CAS 95873-44-2 make it a versatile intermediate for further alkoxylation, esterification, or etherification to produce nonionic surfactants with tailored HLB values . The 11 rotatable bonds and TPSA of 47.9 Ų provide conformational flexibility that influences micelle formation and interfacial behavior differently than shorter-chain glycol ethers with only 8 rotatable bonds (CAS 95873-46-4) . The P-series backbone ensures that downstream surfactant derivatives maintain the favorable toxicity profile characteristic of propylene glycol ethers, which is particularly relevant for surfactants intended for personal care, institutional cleaning, or agricultural adjuvant applications [1].

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